molecular formula C17H18N2O4 B4932521 N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B4932521
M. Wt: 314.34 g/mol
InChI Key: XKEXHYHBCOINTL-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It features a nitrophenyl group and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:

    Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitrophenylamine.

    Acylation: The 2-nitrophenylamine is then acylated with 2-(2,3,6-trimethylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The major product would be .

    Substitution: Depending on the nucleophile, various substituted acetamides can be formed.

Scientific Research Applications

N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide:

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound could be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be utilized in biochemical assays to study enzyme interactions or as a probe in molecular biology.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could also undergo bioreduction to an amine, potentially altering its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
  • N-(4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
  • N-(2-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Uniqueness

N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: is unique due to the specific positioning of the nitro and trimethylphenoxy groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the ortho position relative to the amide nitrogen can lead to distinct electronic and steric effects compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-8-9-12(2)17(13(11)3)23-10-16(20)18-14-6-4-5-7-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEXHYHBCOINTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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